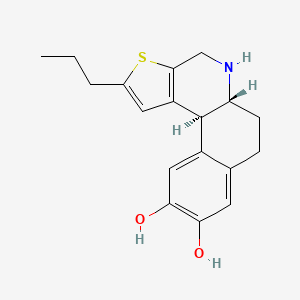

A-86929

Description

Structure

3D Structure

Properties

CAS No. |

173934-91-3 |

|---|---|

Molecular Formula |

C18H21NO2S |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(1S,10R)-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene-4,5-diol |

InChI |

InChI=1S/C18H21NO2S/c1-2-3-11-7-13-17(22-11)9-19-14-5-4-10-6-15(20)16(21)8-12(10)18(13)14/h6-8,14,18-21H,2-5,9H2,1H3/t14-,18+/m1/s1 |

InChI Key |

REHAKLRYABHSQJ-KDOFPFPSSA-N |

Isomeric SMILES |

CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)O)O |

Canonical SMILES |

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A-86929: A Technical Guide to its Mechanism of Action at the Dopamine D1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-86929 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor, a G-protein coupled receptor critically involved in motor control, cognition, and reward pathways. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its interaction with the D1 receptor. It consolidates quantitative data on its binding affinity and functional efficacy, details the experimental protocols used for its characterization, and illustrates the key signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of dopaminergic systems and the development of novel therapeutics targeting the D1 receptor.

Introduction

The dopamine D1 receptor, the most abundant dopamine receptor subtype in the central nervous system, plays a crucial role in mediating the effects of dopamine. Its activation is linked to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Dysregulation of D1 receptor signaling is implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.

This compound, a non-catecholamine agonist, has been instrumental in elucidating the therapeutic potential of D1 receptor modulation. It exhibits high selectivity for the D1 receptor over the D2 receptor subtype. This document will delve into the molecular interactions and downstream signaling events that characterize the mechanism of action of this compound.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity, potency, and efficacy at the dopamine D1 receptor.

Table 1: Binding Affinity of this compound for Dopamine Receptors

| Receptor Subtype | Binding Affinity (Ki) | Selectivity (D2/D1) | Reference |

| D1 | ~50 nM (pKi = 7.3) | ~20-fold | [1][2] |

| D2 | >1000 nM | [1] |

Note: Ki values are approximate and can vary based on experimental conditions. The selectivity is based on binding affinities.

Table 2: Functional Potency and Efficacy of this compound at the D1 Receptor

| Functional Assay | Parameter | (-)-A-86929 | (+)-A-86929 | Reference |

| G-Protein Activation (cAMP Accumulation) | pEC50 | 8.3 | 6.8 | [3] |

| Emax (% of Dopamine) | 100% | 100% | [3] | |

| β-Arrestin Recruitment | pEC50 | 6.5 | <5 | [3] |

| Emax (% of Dopamine) | 70% | 20% | [3] |

Note: Data for the active (-)-enantiomer and the less active (+)-enantiomer are presented to illustrate stereoselectivity. This compound demonstrates G-protein bias, being more potent and efficacious in activating the G-protein pathway compared to the β-arrestin pathway.

Signaling Pathways

This compound acts as a full agonist at the D1 receptor, primarily initiating a canonical signaling cascade through the Gαs/olf G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32). The phosphorylation of these targets modulates neuronal excitability and gene expression.

While the G-protein pathway is the principal mechanism, this compound also demonstrates the ability to recruit β-arrestin, albeit with lower potency and efficacy. This suggests a degree of functional selectivity or "biased agonism," where the agonist preferentially activates one signaling pathway over another. The recruitment of β-arrestin is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades.

Caption: D1 Receptor Signaling Activated by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the D1 receptor.

Objective: To quantify the affinity of this compound for the D1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the human D1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-SCH23390 (a selective D1 antagonist).

-

This compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D1 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, [³H]-SCH23390 (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]-SCH23390, and a high concentration of a non-labeled D1 antagonist (e.g., 10 µM Butaclamol).

-

Displacement: Cell membranes, [³H]-SCH23390, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a readout of Gs-protein activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production via the D1 receptor.

Materials:

-

Whole cells expressing the human D1 receptor (e.g., HEK293 or CHO cells).

-

This compound hydrochloride.

-

Dopamine (as a reference full agonist).

-

Stimulation Buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor cAMP assay kits).

-

384-well white microplates.

-

Plate reader compatible with the chosen detection technology.

Procedure:

-

Cell Culture: Plate cells in 384-well plates and grow to a suitable confluency.

-

Compound Preparation: Prepare serial dilutions of this compound and dopamine in stimulation buffer.

-

Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax of this compound is typically expressed as a percentage of the maximal response to dopamine.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated D1 receptor.

Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in promoting the interaction between the D1 receptor and β-arrestin.

Materials:

-

Cells engineered to co-express the D1 receptor fused to one component of a reporter system and β-arrestin fused to the complementary component (e.g., DiscoveRx PathHunter β-arrestin assay).

-

This compound hydrochloride.

-

Dopamine (as a reference agonist).

-

Assay buffer and detection reagents specific to the assay technology.

-

384-well white microplates.

-

Luminometer or other appropriate plate reader.

Procedure:

-

Cell Plating: Plate the engineered cells in 384-well plates.

-

Compound Addition: Add serial dilutions of this compound and dopamine to the cells.

-

Incubation: Incubate the plates for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents according to the manufacturer's instructions and measure the signal (e.g., chemiluminescence).

-

Data Analysis: Plot the signal intensity against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax of this compound is expressed as a percentage of the maximal response to dopamine.

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a well-characterized, potent, and selective full agonist of the dopamine D1 receptor. Its primary mechanism of action is the robust activation of the Gαs/olf-cAMP signaling cascade. Quantitative data reveal its high affinity for the D1 receptor and its functional potency in stimulating this pathway. Furthermore, studies on β-arrestin recruitment indicate that this compound exhibits G-protein bias, a feature of growing interest in modern pharmacology for its potential to fine-tune therapeutic effects and minimize side effects. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other D1 receptor modulators. This comprehensive understanding of this compound's mechanism of action solidifies its importance as a valuable pharmacological tool and a foundation for the development of next-generation therapies for dopamine-related disorders.

References

- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

A-86929: A Technical Guide to its Dopamine D1 Receptor Binding Affinity and Functional Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-86929 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor.[1][2] Developed as a potential therapeutic agent for conditions such as Parkinson's disease, it has been a valuable tool in neuroscience research for elucidating the role of the D1 receptor in various physiological and pathological processes.[1] This technical guide provides a comprehensive overview of the binding affinity and functional characteristics of this compound at the dopamine D1 receptor, including detailed experimental protocols and a summary of its selectivity profile.

Quantitative Data Summary

The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The data presented below is compiled from published literature to provide a clear and concise summary for comparative analysis.

| Receptor | Assay Type | Parameter | Value | Selectivity (fold) |

| Dopamine D1 | Radioligand Binding | pKi | 7.3 | - |

| Dopamine D2 | Radioligand Binding | Ki | ~20-fold lower affinity than D1 | 20 |

| Dopamine D1 | Functional Assay (cAMP) | Potency | >400-fold more potent than at D2 | >400 |

| Other Receptors | Radioligand Binding | Ki | > 1 µM | Low Affinity |

Note: The 20-fold selectivity in binding assays is based on a comparison of Ki values for D1 and D2 receptors.[1] The greater than 400-fold functional selectivity is derived from the relative potencies of this compound in functional assays measuring cAMP accumulation.[1] this compound demonstrates moderate to weak affinity for other monoaminergic and peptidergic receptors, with Ki values generally exceeding 1 µM.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols used to determine the binding affinity and functional activity of this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

-

Tissue (e.g., rat striatum) or cells expressing the dopamine D1 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in the assay buffer.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand for the D1 receptor (e.g., [³H]-SCH23390).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

The membrane preparation.

-

-

The plate is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.

-

The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Accumulation Functional Assay

This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger, following the activation of Gs-coupled receptors like the dopamine D1 receptor.

1. Cell Culture:

-

A suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the human dopamine D1 receptor is used.

-

Cells are cultured in an appropriate medium and maintained under standard cell culture conditions.

2. Assay Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Cells are then incubated with increasing concentrations of the test agonist (this compound) for a specific time (e.g., 15-30 minutes) at 37°C.

3. Cell Lysis and cAMP Measurement:

-

Following incubation, the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP in the cell lysate is quantified using a variety of commercially available kits, which are often based on competitive immunoassays (e.g., HTRF, ELISA, or AlphaScreen). These methods typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific anti-cAMP antibody.

4. Data Analysis:

-

The amount of cAMP produced at each agonist concentration is measured.

-

A dose-response curve is generated, and the concentration of the agonist that produces 50% of the maximal response (EC50) is determined using non-linear regression. The EC50 value is a measure of the agonist's potency.

Visualizations

Dopamine D1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by a D1 receptor agonist like this compound.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps involved in determining the binding affinity of this compound using a radioligand competition binding assay.

References

An In-Depth Technical Guide on the Chemical Structure and Properties of A-86929

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-86929 is a potent and highly selective full agonist of the dopamine (B1211576) D1 receptor. Developed as a potential therapeutic agent for neurological conditions such as Parkinson's disease and cocaine addiction, it has been a valuable tool in neuroscience research for elucidating the role of the D1 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, including detailed experimental protocols and an examination of its signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound with the systematic IUPAC name (5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol[1]. Its structure is characterized by a rigid tetracyclic framework, which contributes to its high affinity and selectivity for the D1 receptor.

Chemical Identifiers:

-

IUPAC Name: (5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol

-

CAS Number: 166591-11-3[1]

-

Molecular Formula: C₁₈H₂₁NO₂S[1]

-

Molar Mass: 315.429 g/mol [1]

-

SMILES: CCCN1C=C(C2=C1[C@H]3CC4=C(C=C(C(=C4)O)O)CC[C@H]32)SC

A diacetyl ester prodrug of this compound, known as Adrogolide (ABT-431), was developed to improve bioavailability. Adrogolide is rapidly converted to this compound in plasma, with a half-life of less than one minute[2][3].

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₁NO₂S | [1] |

| Molar Mass | 315.429 g/mol | [1] |

Pharmacological Properties

This compound is a potent and selective full agonist at the dopamine D1 receptor. In vitro functional assays have demonstrated that it is over 400 times more selective for the D1 receptor than the D2 receptor[2][3][4].

Receptor Binding Affinity

| Receptor | Binding Affinity (pKi) | Reference |

| Dopamine D1 | 7.3 | [5][6] |

In Vitro and In Vivo Efficacy

In animal models of Parkinson's disease, this compound has shown significant efficacy in improving motor function. In rats with unilateral 6-hydroxydopamine (6-OHDA) lesions, this compound induces contralateral rotations, a standard measure of dopaminergic agonist activity[2]. It has also been shown to improve motor function in the MPTP-induced Parkinson's disease model in marmosets[5].

| Model | Effect | ED₅₀ | Reference |

| 6-OHDA lesioned rats | Contralateral rotation | 0.24 µmol/kg s.c. | [2] |

| MPTP-lesioned marmosets | Improved behavioral disability and locomotor activity | - | [5] |

Signaling Pathways

As a D1 receptor agonist, this compound primarily activates the Gαs/olf-coupled signaling pathway. This leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). The subsequent activation of Protein Kinase A (PKA) triggers a cascade of downstream signaling events.

G-Protein Dependent Signaling

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of A-86929: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-86929 is a potent and highly selective full agonist of the dopamine (B1211576) D1 receptor. This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity, functional potency, and selectivity profile. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings. Furthermore, this guide includes visualizations of the experimental workflow and the canonical signaling pathway of the dopamine D1 receptor to aid in the conceptual understanding of the in vitro characterization process.

Introduction

This compound, with the chemical name (-)-trans-9,10-hydroxy-2-propyl-4,5,5a,6,7,11b-hexahydro-3-thia-5-azacyclopent-1-ena[c]phenanthrene hydrochloride, is a well-characterized tool compound for studying the pharmacology of the dopamine D1 receptor.[1] Its high affinity and selectivity make it an invaluable asset in neuroscience research and drug discovery programs targeting dopaminergic signaling. This guide serves as a technical resource for professionals engaged in the study of this compound and similar compounds, providing both summarized data and detailed methodologies for its in vitro characterization.

Binding Profile of this compound

The binding affinity of this compound for the dopamine D1 receptor is well-established, with a reported pKi of 7.3.[2] In comparative binding assays, this compound demonstrates significant selectivity for the D1 receptor over the D2 receptor, with an approximate 20-fold higher affinity for D1.[3] Its affinity for other monoaminergic and peptidergic receptors is notably weak, with Ki values generally exceeding 1 µM.[3]

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. D1 |

| Dopamine D1 | ~50 nM (pKi = 7.3) | - |

| Dopamine D2 | >1000 nM | ~20-fold |

| Other Monoaminergic and Peptidergic Receptors | >1000 nM | >20-fold |

Note: The Ki value for the D1 receptor is calculated from the provided pKi of 7.3. The selectivity is based on reported approximate fold differences.

Functional Profile of this compound

This compound acts as a full agonist at the dopamine D1 receptor, potently stimulating downstream signaling pathways. Its functional selectivity for the D1 receptor is even more pronounced than its binding selectivity, showing over 400-fold greater potency at D1 compared to D2 receptors in functional assays.[3]

G-Protein Signaling: cAMP Accumulation Assay

Activation of the D1 receptor by this compound leads to the stimulation of the Gs alpha subunit of the associated G-protein, which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).

| Functional Assay | Parameter | Value |

| cAMP Accumulation (D1 Receptor) | Agonist Type | Full Agonist |

| EC50 | Data not available in searched literature | |

| Emax | Data not available in searched literature |

β-Arrestin Recruitment Assay

The interaction of this compound with the D1 receptor also promotes the recruitment of β-arrestin, a key protein in G-protein coupled receptor (GPCR) desensitization and signaling. Some studies have suggested that this compound may exhibit biased agonism, though further investigation is required.

| Functional Assay | Parameter | Value |

| β-Arrestin Recruitment (D1 Receptor) | Agonist Activity | Induces Recruitment |

| EC50 | Data not available in searched literature | |

| Emax | Data not available in searched literature |

Experimental Protocols

Radioligand Binding Assay (Dopamine D1 Receptor)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.

Materials:

-

Cell membranes expressing the human dopamine D1 receptor.

-

Radioligand (e.g., [³H]-SCH23390).

-

This compound (test compound).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of [³H]-SCH23390.

-

Serial dilutions of this compound or vehicle for total binding.

-

A high concentration of a non-labeled D1 antagonist (e.g., unlabeled SCH23390) for non-specific binding.

-

-

Add cell membranes expressing the D1 receptor to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This protocol describes a cell-based assay to measure the functional potency (EC50) of this compound in stimulating cAMP production via the D1 receptor.

Materials:

-

Cells stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

-

This compound (test compound).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

384-well white opaque microplates.

Procedure:

-

Seed the D1 receptor-expressing cells into a 384-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Aspirate the cell culture medium from the wells and replace it with stimulation buffer.

-

Add the serial dilutions of this compound to the wells. Include a vehicle control for basal cAMP levels and a known D1 agonist as a positive control.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells according to the cAMP assay kit manufacturer's protocol.

-

Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Visualizations

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound.

Dopamine D1 Receptor Signaling Pathway

Caption: Canonical signaling pathway of the Dopamine D1 receptor.

Conclusion

This compound is a cornerstone pharmacological tool for the investigation of the dopamine D1 receptor. Its high potency and selectivity, demonstrated through rigorous in vitro characterization, enable precise dissection of D1 receptor function in various biological systems. The methodologies and data presented in this guide provide a framework for the continued study of this important molecule and the development of novel D1 receptor-targeted therapeutics.

References

A-86929: A Technical Guide to its Dopamine Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-86929 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor, a G-protein coupled receptor implicated in various neurological and psychiatric disorders.[1] Developed as a potential therapeutic agent for conditions such as Parkinson's disease, its high affinity and selectivity for the D1 receptor subtype have made it a valuable tool in neuroscience research.[1][2] This technical guide provides an in-depth overview of the dopamine receptor subtype selectivity of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Dopamine Receptor Subtype Selectivity of this compound

This compound exhibits a pronounced selectivity for the dopamine D1 receptor over other dopamine receptor subtypes, particularly the D2 receptor. This selectivity has been quantified through both radioligand binding assays and in vitro functional assays.

Binding Affinity

Radioligand binding studies have demonstrated that this compound is approximately 20-fold more selective for the D1 receptor compared to the D2 receptor.[2] The pKi value, representing the negative logarithm of the inhibition constant (Ki), for this compound at the D1 receptor has been reported to be 7.3. While specific Ki values for D3, D4, and D5 receptors are not extensively reported in the primary literature, it is noted that this compound has moderate to weak affinity for other monoaminergic receptors.[2]

Table 1: Binding Affinity of this compound for Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | pKi | Reference |

| D1 | ~50 | 7.3 | |

| D2 | ~1000 | - | [2] |

| D3 | > 1000 | - | [2] |

| D4 | > 1000 | - | [2] |

| D5 | Not Reported | - |

Note: Ki values for D2, D3, and D4 are estimated based on the reported 20-fold selectivity over D2 and weak affinity at other receptors.

Functional Activity

In vitro functional assays reveal an even greater selectivity of this compound for the D1 receptor. Functional studies, such as those measuring cyclic adenosine (B11128) monophosphate (cAMP) production, indicate that this compound is over 400-fold more selective for the D1 receptor than the D2 receptor.[2] This high functional selectivity underscores its potent agonistic activity at the D1 receptor.

Further studies have explored the functional selectivity of this compound and its prodrug, ABT-431, in terms of G-protein versus β-arrestin pathway activation.

Table 2: Functional Potency (EC50, nM) of this compound and its Prodrug ABT-431

| Compound | Receptor | Pathway | EC50 (nM) | Reference |

| This compound (-)-enantiomer | D1 | Gαs | Potent (specific value not provided) | [3] |

| β-arrestin | Potent (specific value not provided) | [3] | ||

| ABT-431 | D1 | Gαs | Nanomolar | [3] |

| β-arrestin | Low Micromolar | [3] | ||

| D2 | Gαi | Low Micromolar | [3] | |

| β-arrestin | Low Micromolar | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the dopamine receptor subtype selectivity of this compound.

Radioligand Binding Assay for D1 Receptor Affinity

This protocol is adapted from studies characterizing D1 receptor binding in rat striatal tissue using the selective D1 antagonist radioligand [3H]SCH 23390.[4][5][6][7]

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor through competitive displacement of [3H]SCH 23390.

Materials:

-

Radioligand: [3H]SCH 23390

-

Tissue Preparation: Homogenized rat striatal membranes

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Competitor: this compound (varying concentrations)

-

Non-specific Binding Control: 1 µM cis(Z)-flupenthixol

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Tissue Preparation:

-

Dissect rat striata on ice.

-

Homogenize the tissue in ice-cold assay buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a final protein concentration of approximately 200-400 µg/mL. Protein concentration should be determined using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of [3H]SCH 23390 (final concentration ~0.3 nM), 50 µL of assay buffer, and 100 µL of membrane homogenate.

-

Non-specific Binding: 50 µL of [3H]SCH 23390, 50 µL of 1 µM cis(Z)-flupenthixol, and 100 µL of membrane homogenate.

-

Competitive Binding: 50 µL of [3H]SCH 23390, 50 µL of the desired concentration of this compound, and 100 µL of membrane homogenate.

-

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Allow the vials to sit for at least 6 hours in the dark.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]SCH 23390) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional cAMP Assay using GloSensor™ Technology

This protocol describes a method to assess the functional activity of this compound at D1 and D2 receptors by measuring changes in intracellular cAMP levels using the GloSensor™ cAMP Assay (Promega).

Objective: To determine the potency (EC50) of this compound in stimulating (D1) or inhibiting (D2) adenylyl cyclase activity.

Materials:

-

Cell Line: HEK293T cells co-transfected with the human D1 or D2L receptor and the pGloSensor™-22F cAMP Plasmid.

-

Assay Medium: CO2-independent medium (e.g., Gibco).

-

GloSensor™ cAMP Reagent

-

Agonist: this compound (varying concentrations)

-

Control Agonist: Dopamine

-

Forskolin (B1673556) (for D2 receptor inhibition assay)

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Cell Preparation and Transfection:

-

Culture HEK293T cells in appropriate growth medium.

-

Co-transfect the cells with a plasmid encoding the desired dopamine receptor subtype (D1 or D2L) and the pGloSensor™-22F cAMP Plasmid using a suitable transfection reagent.

-

The following day, plate the transfected cells in white, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate overnight.

-

-

Assay Execution (D1 Receptor Agonism):

-

Prepare equilibration medium by adding the GloSensor™ cAMP Reagent to CO2-independent medium.

-

Remove the growth medium from the cells and add 100 µL of equilibration medium to each well.

-

Incubate the plate at room temperature for 2 hours to allow for reagent loading.

-

Prepare serial dilutions of this compound in assay medium.

-

Measure the baseline luminescence of the plate.

-

Add 10 µL of the this compound dilutions to the respective wells.

-

Measure luminescence kinetically for 15-20 minutes.

-

-

Assay Execution (D2 Receptor Agonism - Inhibition of Forskolin-stimulated cAMP):

-

Follow steps 2a-2c for cell preparation and reagent loading.

-

Prepare serial dilutions of this compound in assay medium.

-

Add 10 µL of the this compound dilutions to the respective wells and incubate for 10-15 minutes.

-

Prepare a solution of forskolin in assay medium (final concentration to be optimized, typically 1-10 µM).

-

Add 10 µL of the forskolin solution to all wells.

-

Measure luminescence kinetically for 15-20 minutes.

-

-

Data Analysis:

-

For the D1 assay, normalize the luminescence signal to the baseline reading to obtain the fold-change in cAMP.

-

For the D2 assay, calculate the percentage inhibition of the forskolin-stimulated cAMP response.

-

Plot the response against the logarithm of the this compound concentration.

-

Determine the EC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Signaling Pathways Activated by this compound

As a D1 receptor agonist, this compound initiates a well-characterized signaling cascade primarily involving the Gαs/olf G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), a key downstream effector.

PKA, in turn, phosphorylates a multitude of substrate proteins, with the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) being a crucial target in striatal medium spiny neurons.[8] Phosphorylation of DARPP-32 at Threonine-34 by PKA converts it into a potent inhibitor of Protein Phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various downstream targets, thereby amplifying the initial dopamine signal.

Recent evidence also suggests the involvement of the extracellular signal-regulated kinase (ERK) pathway in D1 receptor signaling.[9][10] Activation of PKA can lead to the phosphorylation and activation of ERK, which can then translocate to the nucleus to regulate gene expression through the phosphorylation of transcription factors like CREB (cAMP response element-binding protein) and histone H3.[9] This suggests a broader regulatory role for D1 receptor activation, extending to long-term changes in neuronal function.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Binding of [3H]SCH23390 in rat brain: regional distribution and effects of assay conditions and GTP suggest interactions at a D1-like dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Critical Involvement of cAMP/DARPP-32 and Extracellular Signal-Regulated Protein Kinase Signaling in l-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine- and cAMP-regulated Phosphoprotein of 32-kDa (DARPP-32)-dependent Activation of Extracellular Signal-regulated Kinase (ERK) and Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling in Experimental Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

A-86929: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-86929 is a potent and highly selective full agonist of the dopamine (B1211576) D1 receptor.[1] Developed as a potential therapeutic agent for Parkinson's disease, it has been the subject of significant preclinical research. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, compiling key data from various studies to serve as a comprehensive resource for researchers and drug development professionals. The information presented herein covers its mechanism of action, binding affinity, in vitro and in vivo effects, and pharmacokinetic profile, along with detailed experimental protocols and visual representations of relevant biological pathways and workflows.

Pharmacodynamics

The primary mechanism of action of this compound is its selective agonism at the dopamine D1 receptor. This selectivity is crucial as it distinguishes it from other dopaminergic agents that may have off-target effects due to interactions with other dopamine receptor subtypes or other neurotransmitter systems.

Binding Affinity and Selectivity

This compound exhibits a high affinity for the dopamine D1 receptor. In binding affinity studies, it has been shown to be approximately 20-fold selective for D1 over D2 receptors.[1] However, functional in vitro assays demonstrate an even greater selectivity, with this compound being over 400-fold more selective for the D1 receptor compared to the D2 receptor.[2][3] The compound shows moderate to weak affinity for other monoaminergic and peptidergic receptors, ion channels, and monoamine uptake sites, with Ki values greater than 1 microM.[1]

| Receptor/Transporter | Kᵢ (nM) | Species | Reference |

| Dopamine D1 | 50 | Rat | [1] |

| Dopamine D2 | 1000 | Rat | [1] |

| Serotonin Transporter (SERT) | >1000 | Human | [4] |

| Norepinephrine Transporter (NET) | >1000 | Human | [4] |

| Dopamine Transporter (DAT) | >1000 | Human | [4] |

Functional Activity

As a full agonist, this compound effectively stimulates the dopamine D1 receptor, leading to the activation of downstream signaling pathways. The primary signaling cascade initiated by D1 receptor activation involves the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.

| Assay | EC₅₀ (nM) | Species | Reference |

| Adenylyl Cyclase Stimulation | ~10 | Rat Striatum | [5] |

Signaling Pathways

The activation of the D1 receptor by this compound initiates a cascade of intracellular events. A simplified representation of this signaling pathway is provided below.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in several preclinical species. A significant aspect of its development is the use of its diacetyl prodrug, ABT-431 (adrogolide), to improve its stability and oral bioavailability. ABT-431 is rapidly converted to this compound in plasma with a half-life of less than one minute.[1]

| Species | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | Half-life (h) | Bioavailability (%) | Reference |

| Rat | s.c. (this compound) | 0.08 | ~100 | ~0.5 | ~2 | N/A | [6] |

| Marmoset | s.c. (this compound) | 0.03-1.0 | Dose-dependent | ~1 | ~4 | N/A | [7] |

| Human | p.o. (ABT-431) | N/A | N/A | N/A | N/A | ~4 (as this compound) | [2][3] |

Experimental Protocols

In Vitro Adenylyl Cyclase Assay

This protocol outlines the procedure for determining the functional activity of this compound by measuring its ability to stimulate adenylyl cyclase in rat striatal membranes.

Materials:

-

Rat striatal tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4)

-

ATP solution

-

[α-³²P]ATP

-

This compound solutions of varying concentrations

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Reaction: In a reaction tube, combine the striatal membranes, this compound solution (or vehicle control), phosphodiesterase inhibitor, and ATP solution containing [α-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-15 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP).

-

cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina (B75360) columns.

-

Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

-

Data Analysis: Calculate the amount of cAMP produced per unit of protein and time. Plot the concentration-response curve for this compound to determine the EC₅₀ value.

In Vivo 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the induction of a unilateral dopamine lesion in rats and the subsequent assessment of motor asymmetry following administration of this compound.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

6-Hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid-saline solution

-

Stereotaxic apparatus

-

Hamilton syringe

-

Anesthetic (e.g., isoflurane)

-

Rotometer or video tracking system

-

This compound solution for injection

Procedure:

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame.

-

6-OHDA Injection: Dissolve 6-OHDA in cold ascorbic acid-saline immediately before use. Drill a small hole in the skull over the target brain region (e.g., medial forebrain bundle or striatum). Slowly infuse the 6-OHDA solution into the target site using a Hamilton syringe. The contralateral side serves as a control.

-

Post-operative Care and Recovery: Allow the rats to recover for at least two weeks to allow for the full development of the dopaminergic lesion.

-

Behavioral Testing (Rotational Behavior): Administer this compound (or a vehicle control) subcutaneously. Place the rat in a circular arena and record the number of full 360° turns in both the ipsilateral (towards the lesioned side) and contralateral (away from the lesioned side) directions for a set period (e.g., 60-90 minutes).

-

Data Analysis: Calculate the net contralateral rotations (contralateral turns - ipsilateral turns). A significant increase in contralateral rotations following this compound administration indicates a functional effect on the denervated striatum.

In Vivo MPTP Marmoset Model of Parkinson's Disease

This protocol details the induction of parkinsonism in marmosets using MPTP and the evaluation of motor disability and activity following this compound treatment.

Materials:

-

Common marmosets (Callithrix jacchus)

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

-

Saline solution

-

Behavioral observation cages

-

This compound solution for injection

-

Parkinsonian disability rating scale

Procedure:

-

MPTP Administration: Administer MPTP subcutaneously to the marmosets. A typical regimen involves multiple injections over several days to induce a stable parkinsonian state.[8][9]

-

Behavioral Assessment: After a stabilization period, assess the marmosets for parkinsonian symptoms using a standardized rating scale that evaluates posture, movement, and tremor. Also, measure locomotor activity.

-

This compound Treatment: Administer this compound subcutaneously at various doses.

-

Post-treatment Assessment: Re-evaluate the marmosets for changes in their disability scores and locomotor activity at multiple time points after drug administration.

-

Data Analysis: Compare the pre- and post-treatment scores to determine the efficacy of this compound in alleviating parkinsonian symptoms.

Conclusion

This compound is a valuable research tool for investigating the role of the dopamine D1 receptor in normal physiology and in pathological conditions such as Parkinson's disease. Its high selectivity and potent agonist activity make it a benchmark compound for the development of novel D1-targeted therapies. This technical guide provides a consolidated resource of its pharmacokinetic and pharmacodynamic properties, along with detailed experimental methodologies, to aid researchers in designing and interpreting studies involving this important compound. The prodrug strategy with ABT-431 has demonstrated a viable approach to overcome the inherent bioavailability challenges of catechol-containing compounds, offering insights for future drug development endeavors.

References

- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Felbamate pharmacokinetics in the rat, rabbit, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Behavior, PET and histology in novel regimen of MPTP marmoset model of Parkinson’s disease for long-term stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Behavior, PET and histology in novel regimen of MPTP marmoset model of Parkinson's disease for long-term stem cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of A-86929: A Selective Dopamine D1 Receptor Agonist

A Technical Guide for Researchers and Drug Development Professionals

Abstract

A-86929 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor, a G-protein coupled receptor implicated in numerous physiological processes within the central nervous system.[1][2] Its discovery has provided a valuable pharmacological tool for investigating the roles of the D1 receptor in motor control, cognition, and reward pathways. Developed as a potential therapeutic agent for Parkinson's disease, this compound has demonstrated efficacy in preclinical models, although its clinical development has been hampered by certain side effects.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and an examination of its signaling pathways.

Discovery and Rationale

The development of this compound was driven by the need for selective dopamine D1 receptor agonists to probe the therapeutic potential of activating this receptor subtype, particularly for the treatment of Parkinson's disease.[3] The rationale was based on the understanding that selective D1 receptor stimulation could offer a novel therapeutic mechanism with an improved side-effect profile compared to existing dopamine replacement therapies that non-selectively target dopamine receptors.[5]

This compound, chemically known as (-)-trans-9,10-dihydroxy-2-propyl-4,5,5a,6,7,11b-hexahydro-3-thia-5-azacyclopent-1-ena[c]phenanthrene hydrochloride, emerged from structure-activity relationship (SAR) studies aimed at identifying potent and selective D1 agonists.[5] A diacetyl prodrug, ABT-431 (adrogolide), was also developed to improve chemical stability and bioavailability.[2][5] ABT-431 is rapidly converted to this compound in vivo, with a half-life of less than one minute in plasma.[2]

Synthesis of this compound

Two notable enantioselective synthetic routes for this compound have been reported. An earlier 10-step synthesis commenced from D-aspartic acid.[1] A more recent and efficient 5-step synthesis provides this compound with a 95% enantiomeric excess (ee) and an overall yield of 56%.[6][7] This guide will focus on the more concise 5-step synthesis.

Five-Step Enantioselective Synthesis

This synthetic strategy employs a catalytic enantioselective one-pot aziridination, a Friedel-Crafts cyclization, and a mild Pictet-Spengler cyclization as key steps.[6][7]

Experimental Protocol:

Step 1: Synthesis of Styrene (B11656) Intermediate

-

Detailed procedures for the synthesis of the precursor styrene are outlined in the supplementary information of the primary literature.[6] This typically involves the coupling of appropriate aromatic and vinyl fragments.

Step 2: Catalytic Enantioselective One-Pot Aziridination and Friedel-Crafts Cyclization

-

Reagents: Styrene precursor, a nitrenoid source (e.g., PhI=NNs), Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), and a chiral Box ligand (e.g., (R)-Box derived from D-phenylglycinol).[7]

-

Procedure:

-

To a solution of the styrene precursor in a suitable solvent (e.g., dichloromethane), add Cu(OTf)₂ (0.1 equiv.) and the chiral Box ligand (0.12 equiv.).

-

Stir the mixture at room temperature.

-

Add the nitrenoid source (1.0 equiv.) portion-wise.

-

The reaction typically proceeds smoothly at room temperature, leading to the formation of the cyclized product with high diastereoselectivity (dr >99:1) and good enantioselectivity.[7]

-

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Step 3: N-Deprotection

-

Reagents: The product from Step 2, a suitable deprotecting agent (e.g., a thiol and a base like K₂CO₃ in a solvent mixture of CH₃CN and DMSO).

-

Procedure:

-

Dissolve the N-protected intermediate in the solvent mixture.

-

Add the thiol and base.

-

Stir the reaction at an appropriate temperature until completion, monitored by TLC.

-

-

Purification: The product is isolated by extraction and purified by crystallization or column chromatography.

Step 4: Mild Pictet-Spengler Cyclization

-

Reagents: The deprotected amine from Step 3 and an aldehyde (e.g., formaldehyde).

-

Procedure:

-

Dissolve the amine in a suitable solvent (e.g., ethanol).

-

Add formaldehyde (B43269) and a catalytic amount of acid (e.g., concentrated HCl).

-

Heat the reaction mixture at reflux.

-

-

Purification: The product is isolated by filtration and can be further purified by recrystallization.

Step 5: Demethylation to this compound

-

Reagents: The product from Step 4 and a demethylating agent (e.g., Boron tribromide (BBr₃)).

-

Procedure:

-

Dissolve the methoxy-protected intermediate in a suitable solvent (e.g., dichloromethane) and cool to -78 °C.

-

Add a solution of BBr₃ in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

-

Purification: The reaction is quenched, and the product is isolated by extraction and purified by recrystallization to yield this compound hydrochloride.

Biological Activity and Data

This compound exhibits high affinity and selectivity for the dopamine D1 receptor. Its biological activity has been characterized through various in vitro and in vivo assays.

In Vitro Binding and Functional Activity

The binding affinity and functional potency of this compound at dopamine receptors are summarized in the table below.

| Receptor | Assay Type | Parameter | Value | Reference |

| Dopamine D1 | Radioligand Binding | pKi | 7.3 | [2] |

| Dopamine D1 | Functional Assay | Potency | >400-fold selective over D2 | [2] |

| Dopamine D2 | Radioligand Binding | Selectivity | ~20-fold D1-selective | [2] |

Table 1: In Vitro Biological Activity of this compound

In Vivo Efficacy

This compound has demonstrated significant efficacy in animal models of Parkinson's disease.

| Animal Model | Effect | ED₅₀ / Minimum Effective Dose | Reference |

| 6-OHDA-lesioned rats | Contralateral rotation | 0.24 µmol/kg s.c. | [5] |

| MPTP-lesioned marmosets | Improved behavioral disability scores | 0.10 µmol/kg s.c. | [5] |

| MPTP-lesioned marmosets | Increased locomotor activity | 0.10 µmol/kg s.c. | [5] |

Table 2: In Vivo Efficacy of this compound in Parkinson's Disease Models

Experimental Protocols

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound to the dopamine D1 receptor.

-

Materials:

-

Cell membranes expressing the human dopamine D1 receptor (e.g., from HEK293 cells).

-

Radioligand (e.g., [³H]-SCH23390).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding determinator (e.g., 10 µM (+)butaclamol).

-

96-well plates, filter mats, scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either this compound solution or the non-specific binding determinator.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This protocol outlines a method to measure the functional agonism of this compound at the D1 receptor.

-

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor.

-

This compound hydrochloride.

-

Assay medium (e.g., DMEM with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96- or 384-well plates.

-

-

Procedure:

-

Plate the cells in the multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in assay medium.

-

Replace the culture medium with assay medium and incubate for a short period.

-

Add the this compound dilutions to the cells and incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Generate a dose-response curve and determine the EC₅₀ value for this compound.

-

Signaling Pathways

This compound exerts its effects by activating the dopamine D1 receptor, which is canonically coupled to the Gαs/olf G-protein. This initiates a signaling cascade that modulates neuronal function.

G-Protein-Dependent Signaling

Activation of the D1 receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), a key downstream effector. PKA phosphorylates numerous substrates, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylation of DARPP-32 at threonine 34 (Thr34) converts it into a potent inhibitor of protein phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various proteins, ultimately modulating neuronal excitability and gene expression.

Caption: this compound-mediated D1 receptor G-protein signaling pathway.

β-Arrestin-Dependent Signaling

In addition to G-protein-mediated signaling, GPCRs, including the D1 receptor, can signal through β-arrestin pathways. Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades. The specific role of this compound in biasing D1 receptor signaling towards or away from the β-arrestin pathway is an area of ongoing research.

References

- 1. researchgate.net [researchgate.net]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of acute cocaine on ERK and DARPP-32 phosphorylation pathways in the caudate-putamen of Fischer rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic enantioselective synthesis of this compound, a dopamine D1 agonist - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. tripod.nih.gov [tripod.nih.gov]

An In-depth Technical Guide to A-86929 and its Prodrug ABT-431

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-86929 is a potent and highly selective full agonist for the dopamine (B1211576) D1 receptor, a G-protein coupled receptor implicated in various neurological and psychiatric disorders.[1][2] Due to its therapeutic potential, particularly in conditions like Parkinson's disease and cocaine addiction, extensive research has been conducted on this compound. However, this compound's catechol structure presents challenges in terms of chemical stability and oral bioavailability.[3] To overcome these limitations, its diacetyl prodrug, ABT-431 (also known as adrogolide), was developed.[1][2][3] This guide provides a comprehensive technical overview of the relationship between this compound and ABT-431, detailing their pharmacological properties, the experimental methodologies used to characterize them, and the key signaling pathways they modulate.

The Prodrug Relationship: ABT-431 to this compound

ABT-431 is designed to be a more stable precursor to the active compound this compound. The core of this relationship lies in the rapid and efficient in vivo conversion of the prodrug.

Chemical Conversion

ABT-431 is the diacetyl ester of this compound.[1][2] The two acetyl groups on the catechol moiety of this compound enhance its chemical stability, making it more suitable for pharmaceutical formulation.[3] Following administration, plasma esterases rapidly hydrolyze these acetyl groups, releasing the active parent compound, this compound. This conversion is remarkably efficient, with a reported half-life of less than one minute in plasma.[1][2]

References

- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

The Cellular Effects of A-86929 on Neuronal Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-86929 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] Its high affinity and selectivity for the D1 receptor have made it a valuable tool for investigating dopaminergic signaling and a potential therapeutic agent for neurological and psychiatric disorders, most notably Parkinson's disease.[3][4] This technical guide provides a comprehensive overview of the cellular effects of this compound on neuronal signaling, with a focus on its quantitative pharmacological profile, the experimental methodologies used to characterize it, and the intracellular signaling cascades it modulates.

Quantitative Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, functional potency, and efficacy at dopamine receptors.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Radioligand | Tissue/Cell Line | pKi | Ki (nM) | Reference |

| Dopamine D1 | [³H]SCH 23390 | Rat Striatum | 7.3 | ~50 | [1] |

| Dopamine D2 | [³H]Spiperone | Rat Striatum | < 5.0 | >10,000 | [1] |

Table 2: Functional Potency and Efficacy of this compound in G-protein and β-arrestin Pathways

| Assay | Receptor | Cell Line | Parameter | (-)-A-86929 | (+)-A-86929 | Dopamine (Reference) | Reference |

| cAMP Accumulation (Gαs) | Human D1 | HEK293 | pEC50 | 8.24 | 6.72 | 8.35 | [1] |

| Emax (%) | 100 | 85 | 100 | [1] | |||

| β-arrestin2 Recruitment | Human D1 | HEK293 | pEC50 | 7.89 | 6.55 | 7.95 | [1] |

| Emax (%) | 95 | 78 | 100 | [1] | |||

| cAMP Accumulation (Gαi) | Human D2 | HEK293 | pEC50 | < 5.0 | < 5.0 | 8.12 | [1] |

| Emax (%) | 0 | 0 | 100 | [1] | |||

| β-arrestin2 Recruitment | Human D2 | HEK293 | pEC50 | 6.32 | < 5.0 | 7.88 | [1] |

| Emax (%) | 35 | 15 | 100 | [1] |

Data for the active (-)-enantiomer and the less active (+)-enantiomer are presented. Emax values are normalized to the response of dopamine.

Signaling Pathways Modulated by this compound

As a D1 receptor agonist, this compound primarily initiates signaling through the Gαs/olf-coupled pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).[5] Phosphorylation of DARPP-32 at Threonine 34 (Thr34) converts it into a potent inhibitor of Protein Phosphatase 1 (PP1), thereby amplifying dopaminergic signaling.[6]

Recent studies have also investigated the role of β-arrestin recruitment in D1 receptor signaling. This compound has been shown to be a potent agonist for β-arrestin2 recruitment to the D1 receptor, suggesting its involvement in G-protein-independent signaling pathways.[1] The balance between G-protein and β-arrestin pathway activation, known as functional selectivity or biased agonism, is an area of active research with significant implications for drug development.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for dopamine receptors.

Materials:

-

Rat striatal tissue homogenates (source of D1 and D2 receptors)

-

[³H]SCH 23390 (radioligand for D1 receptors)

-

[³H]Spiperone (radioligand for D2 receptors)

-

This compound (unlabeled competitor ligand)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the tissue homogenate, a fixed concentration of the radioligand, and varying concentrations of this compound or vehicle.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold incubation buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand (e.g., 1 µM SCH 23390 for D1, 10 µM haloperidol (B65202) for D2).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP, a key second messenger in D1 receptor signaling.

Materials:

-

HEK293 cells stably expressing the human D1 receptor

-

This compound

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Lysis buffer

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

-

Plate the D1-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).

-

Add varying concentrations of this compound or vehicle to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.

-

Determine the EC50 (concentration of this compound that produces 50% of the maximal response) and Emax (maximal effect) from the dose-response curve using non-linear regression.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This in vivo model is used to assess the anti-parkinsonian effects of this compound. A unilateral lesion of the nigrostriatal dopamine pathway is created, leading to motor deficits that can be reversed by dopamine agonists.

Materials:

-

Adult male Sprague-Dawley or Wistar rats

-

6-Hydroxydopamine (6-OHDA)

-

Desipramine (B1205290) (to protect noradrenergic neurons from 6-OHDA toxicity)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Administer desipramine (e.g., 25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.

-

Drill a small hole in the skull over the target brain region (e.g., the medial forebrain bundle or the substantia nigra).

-

Slowly infuse 6-OHDA (e.g., 8 µg in 4 µl of saline with 0.02% ascorbic acid) into the target region using a Hamilton syringe.

-

Leave the syringe in place for a few minutes to allow for diffusion before slowly retracting it.

-

Suture the incision and allow the animal to recover.

-

After a recovery period of 2-3 weeks, assess the extent of the lesion by challenging the animals with a dopamine agonist (e.g., apomorphine) and measuring rotational behavior. Successful lesioning results in contralateral rotations.

-

Administer this compound to the lesioned animals and measure the reversal of motor deficits (e.g., reduction in rotational behavior, improvement in forelimb use).

Conclusion

This compound is a well-characterized, potent, and selective D1 dopamine receptor full agonist. Its cellular effects are primarily mediated through the activation of the Gαs/olf-cAMP-PKA signaling cascade, leading to the phosphorylation of key downstream effectors like DARPP-32. It also engages the β-arrestin pathway, highlighting the complexity of D1 receptor signaling. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the role of D1 receptor signaling in health and disease and to develop novel therapeutics targeting this important receptor.

References

- 1. biorxiv.org [biorxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of Dopamine D1-D2 Receptor Complex Attenuates Cocaine Reward and Reinstatement of Cocaine-Seeking through Inhibition of DARPP-32, ERK, and ΔFosB - PMC [pmc.ncbi.nlm.nih.gov]

A-86929 in Preclinical Parkinson's Disease Models: A Technical Guide

Introduction